molecular formula C17H18N6OS B2481303 (Z)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 2034997-57-2

(Z)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2481303
CAS No.: 2034997-57-2
M. Wt: 354.43
InChI Key: CNRKWBUCABMPQV-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded in the critical region of chromosome 21, the Down syndrome critical region, and is implicated in neurodevelopment and adult brain function. Its overexpression is linked to cognitive deficits and neurodegenerative pathologies. This compound has emerged as a crucial pharmacological tool for probing the role of DYRK1A in the pathogenesis of neurological conditions, with a particular research focus on Down syndrome and Alzheimer's disease . By inhibiting DYRK1A, this molecule modulates the phosphorylation of key substrate proteins involved in neuronal signaling and survival, including tau and amyloid precursor protein (APP) processing, which are central to tauopathies and amyloidogenesis. The [1,2,4]triazolo[4,3-b]pyridazine core structure of this inhibitor is recognized for its high kinase selectivity and favorable physicochemical properties for central nervous system (CNS) penetration, making it highly suitable for in vitro and in vivo studies aimed at understanding kinase-mediated mechanisms in cognitive dysfunction and for evaluating the therapeutic potential of DYRK1A inhibition.

Properties

IUPAC Name

(Z)-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c24-17(8-5-13-4-3-11-25-13)18-12-16-20-19-14-6-7-15(21-23(14)16)22-9-1-2-10-22/h3-8,11H,1-2,9-10,12H2,(H,18,24)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRKWBUCABMPQV-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C=CC4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)/C=C\C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a member of a class of heterocyclic compounds known for their diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer potential and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole moiety, a pyridazine ring, and a thiophene group. Its molecular formula is C17H18N6O2S, with a molecular weight of 370.43 g/mol. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines.

  • Inhibition of c-Met Kinase :
    • The compound's structural analogs have been evaluated for their inhibitory effects on c-Met kinase, a critical target in cancer therapy. For example, one study reported that certain derivatives exhibited IC50 values as low as 0.090 μM against c-Met kinase .
  • Cytotoxicity Against Cancer Cell Lines :
    • Compounds similar to this compound demonstrated significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 0.15 to 2.85 μM .

The mechanisms by which these compounds exert their biological effects include:

  • Induction of Apoptosis : Studies have indicated that these compounds can induce apoptosis in cancer cells through various pathways. For instance, flow cytometry analyses have shown increased early and late apoptotic cells upon treatment with triazolo derivatives .
  • Cell Cycle Arrest : Some derivatives were found to cause cell cycle arrest at the G0/G1 phase, indicating a potential mechanism for their anticancer effects .

Case Study 1: Compound 12e

A specific derivative known as compound 12e was synthesized and evaluated for its anticancer properties. This compound exhibited:

  • IC50 Values : 1.06 μM against A549, 1.23 μM against MCF-7, and 2.73 μM against HeLa cells.
  • Mechanism : It was found to induce late apoptosis in A549 cells and significantly inhibited c-Met kinase activity .

Case Study 2: Compound 22i

Another derivative studied was compound 22i, which showed:

  • IC50 Values : 0.83 μM (A549), 0.15 μM (MCF-7), and 2.85 μM (HeLa).
  • c-Met Inhibition : It demonstrated superior inhibition of c-Met kinase at an IC50 value of 48 nM .

Data Summary

CompoundCell LineIC50 (μM)Mechanism
Compound 12eA5491.06Apoptosis induction
MCF-71.23G0/G1 phase arrest
HeLa2.73c-Met kinase inhibition
Compound 22iA5490.83Apoptosis induction
MCF-70.15c-Met kinase inhibition
HeLa2.85

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between the target compound and related analogs from the evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Relevance (Evidence Source)
Target compound [1,2,4]Triazolo[4,3-b]pyridazine 6-(pyrrolidin-1-yl), Z-acrylamide-thiophene Hypothesized kinase inhibition (inferred)
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide Oxazolone-derived acrylamide 4-nitrophenyl, E/Z-mixed configuration Synthetic intermediate (no bioactivity)
N-[3-(1-Allyl-1H-[1,2,3]triazol-4-ylmethoxy)pyridin-2-yl]-3-phenyl-acrylamide Pyridine-triazole hybrid Allyl-triazole, phenyl acrylamide Unreported bioactivity
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide Pyrazole-thiophene Cyanoacrylamide, phenyl-pyrazole Anticancer candidate (preclinical)
Thiazolo[3,2-a]pyrimidine Z-arylidene derivatives Thiazolo-pyrimidine Arylidene groups, Z-configuration Antimicrobial/kinase inhibition

Key Observations

Stereochemical Specificity :

  • The target compound’s (Z)-acrylamide configuration contrasts with the mixed E/Z configurations in compound , which lacks biological characterization. The Z-configuration in thiazolo-pyrimidine derivatives correlates with enhanced target binding, suggesting a similar advantage for the target molecule.

Core Structure Impact :

  • The triazolo-pyridazine core distinguishes the target from pyridine-triazole hybrids and pyrazole-thiophenes . Triazolo-pyridazines are associated with kinase inhibition, while pyrazole-thiophenes (e.g., ) are linked to apoptosis induction.

Substituent Effects: The pyrrolidinyl group in the target compound may enhance solubility compared to nitro-phenyl groups in or cyano groups in , which are more electrophilic but less metabolically stable.

Synthetic Routes: The target compound’s synthesis likely involves multi-step reactions similar to those for compound (oxazolone opening with amines) and (cycloaddition or Gewald reactions for thiophene incorporation).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Z)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the preparation of key intermediates such as the triazolo-pyridazine core and thiophene-acrylamide derivatives. For example, coupling reactions between 6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine and 3-(thiophen-2-yl)acryloyl chloride under basic conditions (e.g., NaH in DMF) are critical. Purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for confirming the Z-configuration of the acrylamide group and verifying substituent positions. Mass spectrometry (HRMS) validates molecular weight, while HPLC assesses purity (>95%). Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. What key functional groups contribute to its potential biological activity?

  • Methodological Answer : The triazolo-pyridazine core may interact with kinase targets, while the thiophene and acrylamide moieties enhance π-π stacking and hydrogen-bonding capabilities, respectively. Pyrrolidinyl groups improve solubility and bioavailability, critical for cellular uptake .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the coupling of triazolo-pyridazine and acrylamide intermediates?

  • Methodological Answer : Yield optimization requires precise control of reaction parameters:

  • Catalysts : Use Pd(OAc)₂ or CuI for Suzuki-Miyaura couplings (if applicable).
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility.
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
    Monitoring via TLC and adjusting stoichiometry (1.2:1 acrylamide:triazolo-pyridazine) improves efficiency .

Q. What strategies resolve conflicting biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:

  • Standardize Protocols : Use validated cell lines (e.g., HEK293 for kinase assays) and replicate experiments with ≥3 biological replicates.
  • Structural Confirmation : Re-analyze compound purity and stereochemistry via X-ray crystallography or DFT calculations to rule out impurities or isomerization .

Q. How can the Z-configuration of the acrylamide moiety be experimentally confirmed?

  • Methodological Answer : The Z-configuration is confirmed through:

  • NOESY NMR : Detect spatial proximity between the thiophene proton and the triazolo-pyridazine methyl group.
  • X-ray Crystallography : Resolve double-bond geometry unambiguously.
  • DFT Modeling : Compare calculated and observed ¹³C chemical shifts for the acrylamide carbons .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding modes with targets like EGFR or JAK2 kinases.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes.
  • QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict activity cliffs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.